Zgn-433;zgn-440;cdk732
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Overview
Description
Beloranib is a synthetic analog of the natural chemical compound fumagillin. It was initially developed as an angiogenesis inhibitor for cancer treatment but later found potential in treating obesity due to its inhibitory effects on the enzyme methionine aminopeptidase 2 (METAP2) . Beloranib has shown promising results in clinical trials for weight loss and improvement in cardiometabolic risk factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beloranib involves multiple steps, starting from p-Coumaric Acid methyl esters and N,N-dimethylamino chloroethanes hydrochloride. The key intermediate, 4-Dimethylaminoethoxy methyl cinnamate, is obtained through an affine substitution reaction . This intermediate is then further processed to produce Beloranib. The reaction conditions are optimized to reduce processing difficulty, improve yield, and ensure safety, making it suitable for industrial production .
Industrial Production Methods
The industrial production of Beloranib focuses on optimizing the synthetic route to enhance yield and reduce costs. The process involves the use of less toxic solvents and simplified reaction steps to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Beloranib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Beloranib has been extensively studied for its potential in various fields:
Mechanism of Action
Beloranib exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition disrupts the normal metabolic processes, leading to reduced fat synthesis and increased fat oxidation . The molecular targets and pathways involved include the regulation of fatty acid synthesis and the modulation of metabolic pathways related to obesity and metabolic disorders .
Comparison with Similar Compounds
Beloranib is unique due to its specific inhibition of METAP2, which distinguishes it from other weight-loss drugs. Similar compounds include:
Fumagillin: The natural analog from which Beloranib is derived.
Setmelanotide: Another weight-loss drug targeting different metabolic pathways.
Diazoxide choline controlled-release tablet (DCCR): Used for treating Prader-Willi syndrome.
Beloranib’s unique mechanism of action and its potential in treating multiple metabolic disorders make it a promising candidate for further research and development.
Properties
Molecular Formula |
C29H41NO6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/t23?,24?,26?,27?,28-,29-/m0/s1 |
InChI Key |
ZEZFKUBILQRZCK-BNEBAJBBSA-N |
Isomeric SMILES |
CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C |
Origin of Product |
United States |
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